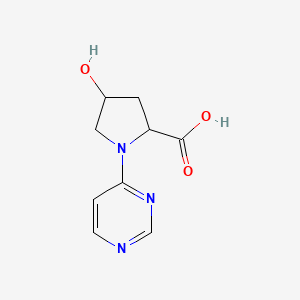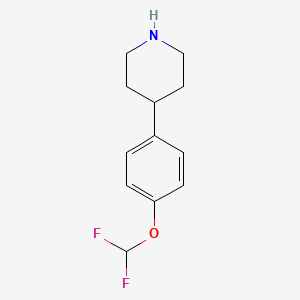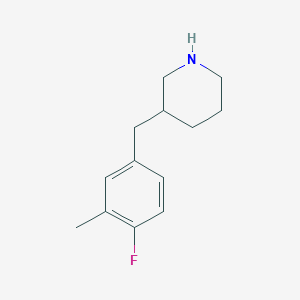
3-(piperazine-1-carbonyl)-1H-indazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperazine-1-carbonyl)-1H-indazolehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to an indazole moiety, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazine-1-carbonyl)-1H-indazolehydrochloride typically involves the acylation of piperazine with an appropriate indazole derivative. One common method includes the reaction of piperazine with indazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(piperazine-1-carbonyl)-1H-indazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives .
Aplicaciones Científicas De Investigación
3-(piperazine-1-carbonyl)-1H-indazolehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(piperazine-1-carbonyl)-1H-indazolehydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(piperazine-1-carbonyl)-1H-indole hydrochloride: Similar in structure but with an indole moiety instead of indazole.
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine ring, used in anti-tubercular research.
Uniqueness
3-(piperazine-1-carbonyl)-1H-indazolehydrochloride is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Número CAS |
1826671-75-3 |
|---|---|
Fórmula molecular |
C12H15ClN4O |
Peso molecular |
266.73 g/mol |
Nombre IUPAC |
1H-indazol-3-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c17-12(16-7-5-13-6-8-16)11-9-3-1-2-4-10(9)14-15-11;/h1-4,13H,5-8H2,(H,14,15);1H |
Clave InChI |
FDJXMBLBLRYFPG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=NNC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)





![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)






